N-(3,5-dimethylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
This compound features a 3,5-dimethylphenyl group linked via an acetamide moiety to an indole core substituted with a 5-propyl-1,3,4-oxadiazol-2-yl group. Its molecular formula is C₂₄H₂₆N₄O₂ (calculated molecular weight: 402.5 g/mol). While direct synthesis details are unavailable, analogous compounds (e.g., 8a-w in ) are synthesized via nucleophilic substitution between 5-(indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol and 2-bromo-N-substituted acetamides in DMF with NaH .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-4-7-22-25-26-23(29-22)20-13-17-8-5-6-9-19(17)27(20)14-21(28)24-18-11-15(2)10-16(3)12-18/h5-6,8-13H,4,7,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTPWGBEGNBPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a complex organic compound notable for its unique structural features, which include an indole ring, an oxadiazole moiety, and a dimethylphenyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
Chemical Structure
The chemical structure can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 338.36 g/mol |
Synthesis
The synthesis of this compound typically involves several steps:
- Indole Formation : The indole ring is synthesized through Fischer indole synthesis using phenylhydrazine and an appropriate aldehyde or ketone.
- Oxadiazole Formation : The oxadiazole ring is created by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
- Final Coupling : The final compound is obtained by coupling the indole and oxadiazole intermediates with the dimethylphenyl acetamide.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
Anticancer Properties
Studies have shown that compounds with oxadiazole and indole structures often demonstrate anticancer activity. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis through interaction with cellular pathways.
Enzyme Interactions
This compound has been identified as a potential biological probe for studying enzyme interactions. It may modulate the activity of certain enzymes critical for metabolic processes.
Study 1: Antitumor Activity
In a study published in 2020, researchers evaluated the antitumor effects of various oxadiazole derivatives. This compound was included in the screening process and demonstrated significant cytotoxicity against several cancer cell lines. The study concluded that the compound's unique structure contributed to its enhanced activity compared to other derivatives.
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit a specific kinase involved in cancer progression. The inhibition mechanism was attributed to the binding affinity of the oxadiazole and indole moieties to the active site of the enzyme.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-(3-methylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide | Similar core structure | Moderate anticancer activity |
| N-(4-chlorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-y)-indol]acetamide | Chlorine substitution | Lower enzyme inhibition |
Comparison with Similar Compounds
Key Structural Variations
The compound differs from analogs in two critical regions:
- N-Substituted Phenyl Group : The 3,5-dimethylphenyl group contrasts with substituents in compounds (e.g., 8t: 5-chloro-2-methylphenyl; 8u: 2-ethoxy-6-methylphenyl).
- Oxadiazole Substituent : The 5-propyl group on the oxadiazole ring replaces sulfur-containing moieties (e.g., sulfanyl groups in 8a-w) .
Comparative Physicochemical Properties
Key Observations :
Hypotheses for the Target Compound :
- The 5-propyl group on oxadiazole may alter steric interactions with enzyme active sites compared to smaller substituents.
- Reduced polarity (due to lack of sulfanyl) might enhance blood-brain barrier penetration for CNS-targeted activity.
Q & A
Q. What are the common synthetic routes for preparing N-(3,5-dimethylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,3,4-oxadiazole ring. For example, 5-propyl-1,3,4-oxadiazole-2-thiol derivatives can be synthesized by cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) .
- Step 2 : Functionalization of the indole moiety. A 1H-indole intermediate is alkylated or acylated at the N1 position using bromoacetamide derivatives. For instance, 2-bromo-N-(3,5-dimethylphenyl)acetamide reacts with the oxadiazole-thiol intermediate in the presence of NaH in DMF at 35°C for 8 hours to form the final acetamide derivative .
- Step 3 : Purification via recrystallization or column chromatography, monitored by TLC .
Q. How is the compound characterized spectroscopically?
Key characterization methods include:
- ¹H/¹³C NMR : Peaks for aromatic protons (e.g., indole H-2’, H-5’, H-6’ at δ ~7.04–7.65 ppm), methyl groups (δ ~2.1–2.3 ppm), and acetamide CH₂ (δ ~3.4–4.2 ppm) .
- Mass Spectrometry (EIMS) : Molecular ion peaks (e.g., m/z 189 for the oxadiazole fragment) and fragmentation patterns confirm structural integrity .
- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) bonds .
Advanced Research Questions
Q. What strategies optimize reaction yields during the synthesis of 1,3,4-oxadiazole intermediates?
- Reagent Selection : Using NaH as a base in DMF enhances nucleophilic substitution efficiency compared to weaker bases like K₂CO₃ .
- Temperature Control : Maintaining 35°C prevents side reactions (e.g., over-alkylation) while ensuring complete conversion .
- Purification : Recrystallization from pet-ether or ethanol improves purity (>95%) .
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Dose-Response Analysis : Re-evaluate enzyme inhibition assays (e.g., COX-2 or LOX) at varying concentrations (0.1–100 µM) to confirm IC₅₀ reproducibility .
- Structural Analog Comparison : Compare activity with analogs (e.g., 8g in ) to identify substituent effects (e.g., 3,5-dimethylphenyl vs. 4-methylphenyl) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to validate binding modes against crystal structures of target enzymes .
Q. What advanced analytical methods validate the compound’s stability and purity?
- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) mobile phase at 254 nm to assess purity (>99%) and degradation products .
- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/basic conditions to identify degradation pathways .
- LC-MS/MS : Detect trace impurities (<0.1%) and confirm molecular weight accuracy .
Methodological Challenges
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Variable Substituents : Synthesize derivatives with modified oxadiazole (e.g., ethyl instead of propyl) or indole (e.g., 5-methoxy substitution) groups .
- Biological Assays : Test derivatives against a panel of enzymes (e.g., kinases, phosphodiesterases) to map pharmacophore requirements .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ) or steric parameters (Taft Es) with activity .
Q. What computational tools predict the compound’s pharmacokinetic properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
